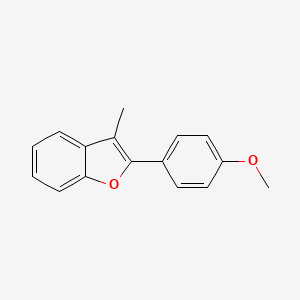

Benzofuran, 2-(4-methoxyphenyl)-3-methyl-

Description

BenchChem offers high-quality Benzofuran, 2-(4-methoxyphenyl)-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran, 2-(4-methoxyphenyl)-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

568593-07-7 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-3-methyl-1-benzofuran |

InChI |

InChI=1S/C16H14O2/c1-11-14-5-3-4-6-15(14)18-16(11)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 |

InChI Key |

AQJXIRVWVVHAKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

The Significance of Benzofuran Scaffolds in Modern Organic and Medicinal Chemistry Research

The benzofuran (B130515) motif, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.org This designation stems from the ability of the benzofuran core structure to serve as a versatile framework for the development of compounds that can interact with a wide range of biological targets. nih.gov Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. phytojournal.com

The academic and pharmaceutical sectors have extensively investigated benzofuran derivatives, revealing their potential in numerous therapeutic areas. nih.govacs.org These compounds are not only prevalent in a variety of natural products but have also been the subject of intensive synthetic efforts to create novel therapeutic agents. nih.govphytojournal.com The inherent bioactivity of the benzofuran nucleus makes it a continuous focus for drug design and development. phytojournal.com

Table 1: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown potent cytotoxic effects against various human cancer cell lines, including breast, colon, and lung cancer. nih.govnih.gov |

| Antimicrobial | The scaffold is used to design agents active against Gram-positive and Gram-negative bacteria, as well as various fungal species. rsc.orgnih.gov |

| Anti-inflammatory | Certain benzofurans exhibit significant anti-inflammatory properties. phytojournal.com |

| Antiviral | Research has indicated activity against various viruses. medcraveonline.com |

| Antioxidant | The chemical structure of some benzofurans allows them to act as potent antioxidants. medcraveonline.com |

| Anti-Alzheimer's | Derivatives have been synthesized and evaluated as potential agents against Alzheimer's disease, showing inhibitory activity against relevant enzymes. nih.gov |

An Overview of Substituted Benzofurans in Academic Inquiry

The versatility of the benzofuran (B130515) core has spurred considerable academic research into the synthesis and application of its substituted derivatives. researchgate.netmdpi.com The primary focus of this inquiry is to understand how the addition of different functional groups at various positions on the benzofuran ring influences the molecule's chemical properties and biological activity. nih.gov Introducing substituents allows for the fine-tuning of a compound's steric, electronic, and lipophilic characteristics, which can enhance its efficacy and selectivity for a specific biological target. nih.gov

Modern synthetic organic chemistry has provided a plethora of methods for creating highly functionalized benzofurans. acs.orgnih.gov Research in this area is characterized by the development of innovative and efficient catalytic strategies, including:

Transition-Metal Catalysis: Palladium, copper, and gold-based catalysts are frequently employed to facilitate the construction of the benzofuran ring and introduce substituents. mdpi.comnih.gov

Metal-Free Reactions: The development of synthetic routes that avoid the use of metals is a growing area of interest, aligning with the principles of green chemistry. researchgate.net

One-Pot Processes: Methodologies that allow for the synthesis of complex substituted benzofurans from simple starting materials in a single reaction vessel are highly sought after for their efficiency and atom economy. acs.orgresearchgate.net

This intense academic activity has led to the creation of libraries of substituted benzofurans, which are then screened for various biological activities, contributing to the discovery of new potential drug candidates. nih.govnih.gov Structure-activity relationship (SAR) studies are a crucial aspect of this research, providing insights into how specific substitutions correlate with observed biological effects. researchgate.net

Contextualization of Benzofuran, 2 4 Methoxyphenyl 3 Methyl Within the Benzofuran Class

Direct Synthesis of Benzofuran, 2-(4-methoxyphenyl)-3-methyl-

While a singular, optimized industrial-scale synthesis for Benzofuran, 2-(4-methoxyphenyl)-3-methyl- is not extensively documented in publicly available literature, its synthesis can be accomplished through established methods for creating 2-aryl-3-methylbenzofuran scaffolds. A common and effective approach involves the Rap-Stoermer reaction, which is a condensation reaction between an α-haloketone and a salicylaldehyde (B1680747) derivative.

A plausible synthetic route would involve the reaction of a suitably substituted o-hydroxyacetophenone with an α-bromo-p-methoxyphenyl ketone in the presence of a base. This reaction proceeds via the initial formation of a phenoxy ketone intermediate, which then undergoes an intramolecular cyclization to furnish the benzofuran ring. The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide, in an aqueous medium has been shown to be an environmentally benign and efficient method for this type of reaction. researchgate.net

Table 1: Plausible Reactants for the Synthesis of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- via Rap-Stoermer Reaction

| Reactant 1 | Reactant 2 | Base |

| 2-Hydroxypropiophenone | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Potassium Carbonate |

| 2-Hydroxyacetophenone | 1-(4-methoxyphenyl)-2-bromopropan-1-one | Sodium Hydroxide |

General Strategies for Benzofuran Ring Construction

The construction of the benzofuran ring system is a well-developed field in organic synthesis, with numerous strategies available. These can be broadly categorized into two main approaches: the formation of the furan (B31954) ring onto a pre-existing benzene ring (intramolecular cyclization) or the construction of the benzene ring onto a furan precursor.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of benzofurans. This approach typically involves the formation of a key C-O or C-C bond to close the furan ring.

One common method is the acid-catalyzed cyclization of α-phenoxy ketones. wuxiapptec.com This involves the reaction of a phenol (B47542) with an α-haloketone to form an α-phenoxy ketone, which is then treated with a strong acid to induce cyclization and dehydration, yielding the benzofuran. Polyphosphoric acid (PPA) is a frequently used reagent for this transformation. wuxiapptec.com

Another significant intramolecular cyclization method is the palladium-catalyzed coupling of o-alkynylphenols. nih.gov This reaction can be facilitated by various palladium catalysts and often proceeds with high efficiency and functional group tolerance. The intramolecular Heck reaction is another palladium-catalyzed approach where an o-vinylphenol derivative undergoes cyclization. nih.gov

Benzene Ring Formation on Furan Precursors

While less common than intramolecular cyclization approaches, the construction of a benzene ring onto a furan precursor is a viable strategy for synthesizing certain benzofuran derivatives. This often involves Diels-Alder reactions where a substituted furan acts as the diene. Subsequent aromatization of the resulting cycloadduct leads to the formation of the benzofuran ring.

Novel Synthetic Routes and Advancements

Recent years have seen the development of numerous novel and innovative methods for benzofuran synthesis, often employing transition metal catalysis to achieve high efficiency and selectivity.

Palladium and copper co-catalyzed Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization, have emerged as a powerful tool for constructing benzofuran derivatives. nih.gov This one-pot procedure allows for the rapid assembly of complex benzofurans from readily available starting materials.

Furthermore, cascade radical cyclization and intermolecular coupling reactions of 2-azaallyls have been reported for the construction of complex benzofuran derivatives. nih.gov This method allows for the synthesis of polycyclic benzofurans that would be challenging to prepare using traditional methods.

Catalytic Strategies in Benzofuran Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of benzofurans is no exception. The use of transition metal catalysts, particularly rhodium and palladium, has enabled the development of highly efficient and selective synthetic routes.

Rhodium-Catalyzed Methodologies

Rhodium catalysis has emerged as a powerful tool for the synthesis of 2,3-disubstituted benzofurans. One notable method involves the intramolecular C-H insertion reaction of an α-imino rhodium carbene generated from N-sulfonyl-1,2,3-triazoles. rsc.orgnih.gov This reaction allows for the one-pot synthesis of both dihydrobenzofurans and benzofurans in good to excellent yields. rsc.orgnih.gov

The reaction proceeds via the rhodium-catalyzed ring-opening of the N-sulfonyl-1,2,3-triazole to form a rhodium carbene intermediate. This intermediate then undergoes an intramolecular sp3 C-H insertion, followed by a palladium-catalyzed dehydrogenation to afford the final benzofuran product. rsc.org This methodology offers a facile route to a variety of 2,3-disubstituted benzofurans. rsc.org

Table 2: Examples of Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

| Starting Material | Catalyst | Product | Yield |

| N-sulfonyl-1,2,3-triazole derivative | Rh2(OAc)4 / Pd/C | 2,3-disubstituted benzofuran | Good to Excellent |

Copper-Catalyzed Reactions

Copper-based catalysts are pivotal in the synthesis of benzofuran derivatives due to their efficiency and versatility. nih.gov Various copper-catalyzed methods have been developed, including those that proceed via Sonogashira coupling followed by intramolecular cyclization. acs.org In these reactions, copper iodide often serves as a co-catalyst alongside a palladium complex. nih.gov

One notable approach is the copper-catalyzed aerobic oxidative cyclization, which allows for the one-pot synthesis of polysubstituted benzofurans from simple phenols and alkynes using molecular oxygen as the oxidant. rsc.org This method involves a sequential nucleophilic addition and oxidative cyclization. rsc.org Furthermore, a palladium-free protocol utilizes copper(I) to catalyze the coupling of o-iodophenols and aryl acetylenes, offering a route to a variety of 2-arylbenzo[b]furans with good to excellent yields and tolerance for diverse functional groups. researchgate.net Other strategies include the O–H/C–H coupling through intramolecular dehydrogenation and one-pot reactions using copper bromide with starting materials like amines, salicylaldehydes, and calcium carbide to produce amino-substituted benzofurans. nih.gov

| Catalyst/Co-catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| (PPh3)PdCl2 / CuI | Sonogashira Coupling / Cyclization | Terminal alkynes, Iodophenols | Combined palladium and copper catalysis. | nih.govacs.org |

| Copper Catalyst | Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot procedure using O2 as oxidant. | rsc.org |

| Copper(I) | Coupling / Cyclization | o-Iodophenols, Aryl Acetylenes | Palladium-free method with broad functional group tolerance. | researchgate.net |

| Copper Bromide | One-Pot Synthesis | Amines, Salicylaldehydes, Calcium Carbide | Efficient one-pot route to amino-substituted benzofurans. | nih.gov |

Silver-Based Catalysis

Silver-based catalysts have been effectively used in the formation of the benzofuran nucleus. For instance, silver triflimide (AgNTf₂) has been employed for reactions involving Friedel-Crafts propargylation, Michael addition, and hydride shifts between phenols and CF₃-substituted propynols, yielding benzofuran derivatives in excellent yields. nih.govacs.org

In addition to standalone silver catalysts, bimetallic systems have shown significant promise. A gold-silver system, such as JohnPhosAuCl/AgNTf₂, promotes the reaction between alkynyl esters and quinols to provide moderate to good yields of benzofurans. nih.govacs.org Silver(I) complexes have also been utilized in the diastereoselective synthesis of 2,3-dihydrobenzofurans through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| AgNTf₂ | Friedel-Crafts Propargylation / Michael Addition | Phenols, CF₃-substituted propynols | nih.govacs.org |

| JohnPhosAuCl / AgNTf₂ | Gold-Promoted Catalysis | Alkynyl esters, Quinols | nih.govacs.org |

| Ag(I) Complexes | Condensation | Aromatic aldehydes, 2,3-dihydrobenzoxasilepines | nih.gov |

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone for the synthesis of 2-arylbenzofurans. nih.gov A prominent method is the regioselective C-H arylation of benzofurans with triarylantimony difluorides, which proceeds under aerobic conditions to yield the desired 2-aryl products. mdpi.com Suzuki cross-coupling reactions are also widely employed, reacting substrates like 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids in the presence of a palladium(II) complex catalyst to generate benzofurans with a biaryl moiety. nih.gov

Other palladium-catalyzed routes include the reaction of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles and intramolecular alkoxycarbonylation of alkenylphenols to produce benzofuranones. nih.govnih.gov One-pot procedures often combine a palladium-catalyzed Sonogashira coupling with subsequent cyclization. arkat-usa.org Additionally, a method based on a nih.govnih.gov-sigmatropic rearrangement of O-aryloximes has been developed into a one-pot synthesis for substituted 2-aryl-3-methylbenzofurans. unimi.it

| Catalyst | Reaction Type | Key Reactants | Reference |

|---|---|---|---|

| Pd(OAc)₂ | C-H Arylation | Benzofurans, Triarylantimony difluorides | mdpi.com |

| Pd(II) complex | Suzuki Cross-Coupling | 2-(4-bromophenyl)benzofuran, Arylboronic acids | nih.gov |

| Pd(OAc)₂ | Sonogashira Coupling / Cyclization | Halogenated phenols, Phenylacetylene | arkat-usa.org |

| Palladium Catalyst | nih.govnih.gov-Sigmatropic Rearrangement | Aryloxyamines, Ketones | unimi.it |

Lewis Acid-Mediated Syntheses (e.g., Scandium Triflate)

Scandium triflate (Sc(OTf)₃) is a highly versatile and potent Lewis acid catalyst utilized in a wide range of organic transformations. scandium.orgdu.ac.in Its notable characteristics include high thermal stability, water resistance, and recyclability, making it an environmentally friendly option. scandium.orgdu.ac.inresearchgate.net Unlike many traditional Lewis acids that are deactivated or decomposed by water, Sc(OTf)₃ maintains its catalytic activity in aqueous environments. du.ac.inresearchgate.net

In the context of forming complex organic molecules, the strong Lewis acidity of scandium triflate facilitates key bond-forming reactions such as Friedel-Crafts alkylation and acylation by activating various substrates. scandium.org Its ability to generate carbocations is crucial for initiating these transformations. scandium.org While direct examples for the synthesis of 2-(4-methoxyphenyl)-3-methyl-benzofuran are not prominent, the established catalytic power of Sc(OTf)₃ in promoting C-C and C-O bond formations makes it a highly relevant and potent catalyst for the cyclization and functionalization steps required in benzofuran synthesis. du.ac.innih.gov

Brønsted Acid-Mediated Syntheses (e.g., Triflic Acid)

Brønsted acids, particularly superacids like triflic acid (trifluoromethanesulfonic acid, TfOH), are effective catalysts for synthesizing benzofuran derivatives. mdpi.com Triflic acid's high acidity (H₀ value of -14.1) makes it a superior catalyst for reactions such as Friedel-Crafts acylation and dehydrative cyclizations. mdpi.comorgsyn.org

A transition-metal-free synthesis of 2,3-disubstituted benzofurans has been reported using triflimide (Tf₂NH) as the catalyst, which proceeds through a nucleophilic substitution reaction. nih.govacs.org Acetic acid has also been used as a catalyst in one-pot protocols starting from benzoquinones. nih.gov Furthermore, triflic acid has been shown to effectively catalyze the reduction of benzofuran to 2,3-dihydrobenzofuran, demonstrating its utility in modifying the benzofuran core. nih.gov It is also known that triflic acid can be generated in situ from metal triflates, acting as a "hidden" Brønsted acid catalyst in certain reactions. nih.gov

Oxidative Cyclization Protocols

Oxidative cyclization represents an efficient strategy for constructing the benzofuran ring system. These methods often involve the formation of a key C-O bond under oxidative conditions. One such protocol is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which utilizes molecular oxygen as a green oxidant. rsc.org

Metal-free approaches have also been developed. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a direct route to 2-arylbenzofurans. organic-chemistry.org This transformation uses a catalyst like (diacetoxyiodo)benzene (B116549) in the presence of an oxidant such as m-chloroperbenzoic acid. organic-chemistry.org Another strategy involves a tandem in situ oxidative coupling and cyclization of phenols with β-dicarbonyl compounds, mediated by phenyliodine(III) diacetate (PIDA). thieme-connect.com Additionally, alkynyl aryl ethers can undergo metal-free oxidative cyclization to form benzofuranones using N-oxides. lookchem.com

One-Pot Synthetic Approaches

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been successfully applied to the synthesis of 2-arylbenzofurans. rsc.org A common and powerful one-pot strategy involves an initial palladium-catalyzed Sonogashira cross-coupling of a halogenated phenol with a terminal alkyne, followed by in situ cyclization to form the benzofuran ring. arkat-usa.org

Table of Compounds

| Compound Name |

|---|

| 2-(4-bromophenyl)benzofuran |

| Acetic acid |

| Benzofuran, 2-(4-methoxyphenyl)-3-methyl- |

| Copper bromide |

| Copper iodide |

| (Diacetoxyiodo)benzene |

| JohnPhosAuCl |

| m-chloroperbenzoic acid |

| Palladium(II) acetate |

| Phenyliodine(III) diacetate (PIDA) |

| Scandium triflate (Sc(OTf)₃) |

| Silver triflimide (AgNTf₂) |

| Triarylantimony difluorides |

| Triflic acid (TfOH) |

| Triflimide (Tf₂NH) |

An exploration into the synthesis of Benzofuran, 2-(4-methoxyphenyl)-3-methyl-, and its structural analogs reveals a landscape of sophisticated chemical strategies. This article focuses on two significant modern approaches: the application of click chemistry for derivatization and the use of rearrangement reactions to construct the core benzofuran structure. These methodologies highlight the ingenuity in synthetic organic chemistry for accessing this important class of arylbenzofuran derivatives.

Biological Activity Mechanisms and Molecular Target Interactions of Benzofuran, 2 4 Methoxyphenyl 3 Methyl in in Vitro Systems

In Vitro Anticancer and Antiproliferative Mechanisms

The anticancer properties of these benzofuran (B130515) compounds are multifaceted, stemming from their ability to inhibit cell growth through several distinct mechanisms.

Benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. Studies on human non-small cell lung cancer cell lines, A549 and NCI-H23, have demonstrated that treatment with certain benzofuran compounds leads to a significant increase in apoptotic cell populations. mdpi.comresearchgate.net For instance, one study revealed that a specific benzofuran derivative induced late-stage apoptosis or necrosis in 35% of A549 cells after a 72-hour incubation period. mdpi.com This process is often caspase-dependent, with a notable increase in the activity of caspases 3 and 7, key executioners of apoptosis. mdpi.com Another arylbenzofuran compound was found to induce apoptosis in cervical cancer cells through the degradation of mitochondria. nih.gov The ability to trigger this intrinsic cell death pathway underscores the therapeutic potential of this class of compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. nih.govwikipedia.org Inhibiting this receptor is a validated strategy in cancer therapy. nih.gov Benzofuran-based compounds have been identified as potent inhibitors of VEGFR-2. researchgate.netresearchgate.net By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these inhibitors can block the signaling pathways that lead to endothelial cell proliferation and migration. wikipedia.org High levels of VEGFR-2 have been detected in non-small cell lung cancer, making it a relevant target in cell lines like A549 and NCI-H23. nih.gov The development of multi-target inhibitors that act on VEGFR-2 and other pathways is a promising area of research. nih.gov

The cellular cytoskeleton, composed of microtubules, is essential for cell division. Agents that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis. mdpi.com Certain derivatives, such as 2-aroylindoles and other heterocyclic compounds, are known to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase. nih.gov While direct studies on Benzofuran, 2-(4-methoxyphenyl)-3-methyl- are specific, the broader class of 2-aroyl benzofurans and related structures are recognized for this mechanism, suggesting a similar potential mode of action. mdpi.comnih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. In many cancers, HDACs are overexpressed, leading to the suppression of tumor-suppressing genes. acs.orgresearchgate.net Benzofuran-based structures, specifically benzofuranones, have been synthesized and identified as potent HDAC inhibitors. acs.orgnih.govnih.gov These compounds, by inhibiting HDACs, can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. nih.gov This mechanism contributes to their antiproliferative and pro-apoptotic effects in cancer cells. researchgate.netnih.gov

Beyond direct VEGFR-2 inhibition, benzofuran derivatives exhibit broader anti-angiogenic properties by affecting multiple aspects of the angiogenesis cascade. nih.govscilit.com These compounds can inhibit the proliferation of endothelial cells, which form the lining of blood vessels. scilit.com The disruption of VEGF signaling is a key part of this activity. nih.gov By suppressing the formation of new blood vessels, these compounds can effectively starve tumors of the essential nutrients and oxygen required for their growth and metastasis. nih.gov

Data on In Vitro Mechanisms

| Mechanism | Target | Affected Cell Lines | Observed Effect |

| Apoptosis Induction | Caspases, Mitochondria | A549, NCI-H23, HepG2 | Increased late-stage apoptotic/necrotic cells mdpi.comresearchgate.net |

| VEGFR-2 Inhibition | VEGFR-2 Tyrosine Kinase | Endothelial Cells, A549, NCI-H23 | Inhibition of kinase phosphorylation and signaling nih.govresearchgate.net |

| Tubulin Polymerization Inhibition | β-tubulin (Colchicine site) | Various Cancer Cell Lines | Disruption of microtubule formation, G2/M cell cycle arrest mdpi.comnih.gov |

| HDAC Inhibition | Histone Deacetylases | NCI-H661 | Increased histone acetylation, re-expression of tumor suppressor genes acs.orgnih.gov |

| Anti-Angiogenesis | VEGF Signaling Pathway | Endothelial Cells | Inhibition of endothelial cell proliferation and vessel formation nih.govscilit.com |

In Vitro Cytotoxicity Against Human Tumor Cell Lines

The cytotoxic potential of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- and its close derivatives has been evaluated against several human tumor cell lines. A notable study highlighted the antiproliferative activity of a 3-methylbenzofuran (B1293835) derivative featuring a p-methoxy group on the phenyl ring at the 2-position, which corresponds to the structure of Benzofuran, 2-(4-methoxyphenyl)-3-methyl-. This compound demonstrated potent activity against the A549 non-small cell lung cancer cell line, with a reported IC₅₀ value of 1.48 μM. The same study also indicated that all tested benzofuran compounds exhibited significant inhibitory effects on both A549 and NCI-H23 cancer cell lines.

Further investigations into 3-methylbenzofuran derivatives have confirmed their potential as anticancer agents against A549 cells. researchgate.net While specific data for HeLa, Molt/4, CEM, and HT-1080 cell lines concerning Benzofuran, 2-(4-methoxyphenyl)-3-methyl- were not detailed in the reviewed literature, the existing findings underscore the compound's promise in the domain of oncology research.

| Cell Line | Description | IC₅₀ (μM) |

|---|---|---|

| A549 | Human Lung Carcinoma | 1.48 |

| NCI-H23 | Human Lung Adenocarcinoma | Data indicates significant inhibition, specific IC₅₀ not provided. |

| HeLa | Human Cervical Cancer | N/A |

| Molt/4 | Human T-cell Leukemia | N/A |

| CEM | Human T-cell Leukemia | N/A |

| HT-1080 | Human Fibrosarcoma | N/A |

In Vitro Antimicrobial Activity

Antibacterial Activity

Specific studies on the antibacterial properties of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- are limited in the reviewed scientific literature. However, research on structurally related compounds provides some context. For instance, derivatives of 4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone have been screened for antibacterial activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.netasianpubs.org These studies indicate that the benzofuran scaffold can be a source of antibacterial activity, although direct data for the specific compound is not available.

Antifungal Activity

The antifungal potential of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- has not been specifically detailed. Research has focused on other benzofuran derivatives, some of which have shown promise as antifungal agents by targeting fungal N-myristoyltransferase. nih.gov For example, novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus have demonstrated potential antifungal activity. nih.gov These findings suggest a broader potential for the benzofuran class of compounds in developing new antifungal agents, though specific efficacy for Benzofuran, 2-(4-methoxyphenyl)-3-methyl- remains to be determined.

Specific Pathogen Inhibition (e.g., Rhodococcus fascians)

There is no available scientific literature detailing the inhibitory effects of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- on the phytopathogen Rhodococcus fascians. This bacterium is known to cause leafy gall disease in plants through the production of cytokinin-like compounds that manipulate plant development. nih.govnih.gov Research on this pathogen has primarily focused on its genetic and physiological mechanisms of virulence rather than on chemical inhibition by specific benzofuran compounds. frontiersin.orgresearchgate.netresearchgate.net

In Vitro Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been a subject of scientific inquiry. Studies on libraries of benzofuran compounds have shown that structural features significantly influence their ability to scavenge free radicals. Specifically, para-substituted compounds on the phenyl ring have been identified as the most active scavengers in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. bohrium.com Furthermore, the presence of a methoxy (B1213986) group, a key feature of Benzofuran, 2-(4-methoxyphenyl)-3-methyl-, was found to increase antioxidant activity. bohrium.com For a series of active benzofuran-2-yl(phenyl)methanone derivatives, IC₅₀ values for DPPH radical scavenging ranged from 16.04 to 32.33 μM, and for ABTS, the range was 16.99 to 33.01 μM. bohrium.com Another study on heterocyclic compounds bearing a benzofuran moiety also noted promising activity in the ABTS assay for a derivative containing the 3-(4-methoxyphenyl)acrylohydrazide structure. eujournal.org

| Assay | Finding for Structurally Related Benzofurans |

|---|---|

| DPPH Radical Scavenging | IC₅₀ values for active derivatives ranged from 16.04–32.33 μM. bohrium.com |

| ABTS Radical Scavenging | IC₅₀ values for active derivatives ranged from 16.99–33.01 μM. bohrium.com |

In Vitro Anti-inflammatory Activity

Direct experimental data on the in vitro anti-inflammatory activity of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- is not available in the reviewed literature. The anti-inflammatory properties of various other classes of compounds, including different benzofuran derivatives and neolignans like 4-methoxyhonokiol, have been investigated for their ability to inhibit key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov However, specific studies linking Benzofuran, 2-(4-methoxyphenyl)-3-methyl- to these anti-inflammatory mechanisms have not been reported.

In Vitro Enzyme Inhibition Studies

Chorismate Mutase Inhibition

No research data is available on the inhibitory effects of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- on chorismate mutase.

Carbonic Anhydrase Inhibition

There are no published studies investigating the potential of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- to inhibit carbonic anhydrase activity.

5-Lipoxygenase Inhibition

No in vitro studies on the 5-lipoxygenase inhibitory activity of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- have been reported.

Tyrosinase Inhibition

There is no available data on the effects of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- on tyrosinase activity.

α-Glucosidase Inhibition

Research on the α-glucosidase inhibitory potential of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- has not been published.

Structure Activity Relationship Sar Studies of Benzofuran, 2 4 Methoxyphenyl 3 Methyl Derivatives

Influence of Substituents on Biological Activity

The biological activity of 2-(4-methoxyphenyl)-3-methyl-benzofuran derivatives is highly dependent on the nature, position, and number of various substituents. Modifications involving methoxy (B1213986) groups, alkyl chains, halogens, and appended heterocyclic rings have been shown to modulate the anticancer, anti-inflammatory, and enzyme inhibitory properties of these compounds.

The methoxy group, particularly on the 2-aryl ring, is a critical determinant of biological activity. Its influence is profoundly dependent on both its position and number. Studies on 2-aroyl benzofuran (B130515) derivatives have demonstrated a clear correlation between the methoxylation pattern and cytotoxic potency against various cancer cell lines.

For instance, derivatives featuring a 3',4',5'-trimethoxy benzoyl moiety at the 2-position exhibit superior activity compared to those with fewer methoxy groups. mdpi.com The replacement of the 3',4',5'-trimethoxy group with a 3',4'-dimethoxybenzoyl function leads to a significant reduction in potency, with activity dropping by as much as 5 to 53-fold depending on the cell line. mdpi.com The activity generally follows the order: 3',4',5'-trimethoxy > 3',5'-dimethoxy >> 3',4'-dimethoxy. mdpi.com This suggests that the number and specific placement of these electron-donating groups are crucial for optimal interaction with biological targets, potentially influencing binding affinity and molecular conformation. In the context of cyclooxygenase (COX) inhibition, methoxyl substitutions on the 2-aryl moiety have also been found to favor activity. mdpi.com

The table below summarizes the effect of methoxy group substitution on the antiproliferative activity of 2-aroyl benzofuran derivatives.

| Compound Series | Methoxy Substitution Pattern | Relative Potency |

|---|---|---|

| 2-Aroyl Benzofurans | 3',4',5'-Trimethoxy | Highest |

| 3',5'-Dimethoxy | Intermediate |

Furthermore, the C-3 methyl group can serve as a handle for further functionalization. The attachment of a bromine atom to this methyl group has been shown to produce compounds with remarkable cytotoxic activity against leukemia cells, highlighting that even modifications to the alkyl substituent can drastically alter the biological profile. nih.gov

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the benzofuran scaffold is a well-established strategy for enhancing biological activity, particularly anticancer effects. nih.govnih.gov Halogenation can improve binding affinity through the formation of "halogen bonds," which are favorable interactions between an electrophilic halogen and a nucleophilic site on a biological target. nih.gov

The position of the halogen is a critical determinant of its effect on activity. nih.gov For example, analysis of certain benzofuran derivatives revealed that the presence of two halogen-substituted rings, combined with the absence of a methoxy group, was detrimental to cytotoxic activity. nih.gov In other cases, bromination, such as attaching a bromine to the methyl group at the C-3 position, resulted in compounds with potent and selective cytotoxicity against cancer cells while showing no effect on normal cells. nih.gov

The table below illustrates the impact of halogenation on the cytotoxic activity of a benzofuran derivative.

| Compound | Modification | Cell Line | IC50 (μM) |

|---|---|---|---|

| Derivative 1 | Bromine on C-3 methyl group | K562 (Leukemia) | 5 |

Hybridizing the 2-(4-methoxyphenyl)-3-methyl-benzofuran core with other heterocyclic rings, such as pyrazole (B372694) or triazole, has emerged as a promising strategy for developing novel therapeutic agents. nih.gov These appended moieties can introduce new interaction points with biological targets, alter physicochemical properties, and create synergistic effects.

Triazoles : Benzofuran-triazole hybrids have been investigated as potent acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.gov The nature of the substituent on the triazole-linked phenyl ring influences activity, with electron-donating groups like dimethyl and dimethoxy moieties enhancing inhibitory potential. nih.gov

Pyrazoles : The incorporation of a pyrazole ring has led to the development of benzofuran-pyrazole derivatives with significant antimicrobial and anticancer properties. researchgate.net

Other Heterocycles : The inclusion of groups like piperidine (B6355638) has been shown to improve the physicochemical properties of benzofuran derivatives. nih.gov Similarly, linking benzofuran to imidazole (B134444) has been explored for creating potent cytotoxic agents. nih.gov

Positional Effects of Functional Groups on Target Affinity and Efficacy

As noted previously, the arrangement of methoxy groups on the 2-phenyl ring directly correlates with cytotoxic potency, where the 3',4',5'-trimethoxy pattern is optimal. mdpi.com This indicates a precise fit within the target's binding pocket where all three groups can engage in favorable interactions. A shift to a 3',4'-dimethoxy arrangement disrupts this optimal interaction, leading to a substantial loss of activity. mdpi.com

Similarly, the position of halogens is crucial. Attaching a halogen to an alkyl or acetyl chain rather than directly to the benzofuran ring can still produce pronounced cytotoxic activity. nih.gov The specific location of substitution dictates how the molecule orients itself within a binding site and which intermolecular interactions are possible, thereby governing its affinity and efficacy.

Correlation between Structural Features and In Vitro Selectivity

A key goal of SAR studies is to enhance the selectivity of a compound for its intended target, thereby minimizing off-target effects. For 2-(4-methoxyphenyl)-3-methyl-benzofuran derivatives, specific structural modifications have been correlated with improved in vitro selectivity.

For instance, certain halogenated derivatives have demonstrated remarkable selectivity, inhibiting cancer cell proliferation at concentrations that are non-toxic to normal cells. nih.gov This selectivity is a critical attribute for the development of safer chemotherapeutic agents. In the realm of enzyme inhibition, a series of benzofuran derivatives were developed that exhibited potent and selective inhibitory activity against SIRT2 (a sirtuin enzyme) over the related SIRT1 and SIRT3 isoforms. mdpi.com Another study identified a benzofuran derivative that displayed high selectivity for inhibiting Aurora B kinase, a key protein in mitosis that is often overexpressed in cancers. nih.gov

The ability to modulate the selectivity of these compounds toward specific cancer cell lines has also been observed. One derivative, for example, selectively inhibited the proliferation of human lung cancer (A549) and gastric cancer (SGC7901) cells. rsc.orgnih.gov This selectivity is dictated by the unique combination of substituents on the benzofuran core, which fine-tunes the molecule's interaction with the distinct biochemical environments of different cell types. nih.gov

Conformational Analysis and Bioactivity

The biological function of a molecule is intrinsically linked to its ability to bind to a specific biological target, such as a protein or enzyme. This binding is highly dependent on the complementary shapes of the molecule and the target's binding site. Therefore, understanding the preferred conformation of a molecule and the energy barriers to rotating its constituent parts is fundamental to structure-activity relationship (SAR) studies.

The Impact of the 3-Methyl Group on Conformation and Activity

Research has consistently shown that the presence of a methyl group at the C-3 position of the benzofuran ring plays a crucial role in enhancing the biological activity of 2-arylbenzofuran derivatives, particularly as inhibitors of tubulin polymerization. Tubulin is a critical protein involved in cell division, making it an important target for anticancer drugs.

Molecular modeling and structure-activity relationship studies have indicated that the 3-methyl group helps to lock the molecule into a specific, biologically active conformation. This steric hindrance restricts the rotation of the 2-aryl group, favoring a non-planar arrangement relative to the benzofuran core. This fixed conformation is believed to be more complementary to the colchicine (B1669291) binding site on tubulin, a key target for many anti-cancer agents.

Insights from Molecular Docking Studies

Molecular docking simulations provide a computational method to predict the preferred binding mode of a molecule to a biological target. For 2-(4-methoxyphenyl)-3-methyl-benzofuran derivatives, docking studies have suggested a binding pose within the colchicine site of tubulin. In this proposed orientation, the benzofuran scaffold and the 4-methoxyphenyl (B3050149) ring interact with specific amino acid residues within the binding pocket. The conformation of the molecule, particularly the dihedral angle, is critical for optimizing these interactions and achieving high binding affinity.

The following table summarizes the key interactions observed in molecular docking studies of a representative 2-(4-methoxyphenyl)-3-methyl-benzofuran derivative with the tubulin protein.

| Interacting Residue of Tubulin | Type of Interaction | Moiety of the Benzofuran Derivative Involved |

| Cys241 | Hydrophobic | Benzofuran ring |

| Leu242 | Hydrophobic | 4-methoxyphenyl ring |

| Leu255 | Hydrophobic | 3-methyl group |

| Val318 | van der Waals | 4-methoxyphenyl ring |

| Asn349 | Hydrogen Bond | Methoxy group oxygen |

This table is a representative example based on typical findings in molecular docking studies of similar compounds and may not reflect the exact interactions of every derivative.

The data suggests that the specific conformation adopted by the molecule allows for a snug fit into the binding site, maximizing favorable interactions and leading to potent inhibition of tubulin polymerization.

Conformational Restriction and Enhanced Bioactivity

The principle of conformational restriction is a cornerstone of rational drug design. By reducing the number of accessible conformations, a molecule can be pre-organized into its bioactive shape, leading to a lower entropic penalty upon binding and, consequently, higher affinity. The 3-methyl group in 2-(4-methoxyphenyl)-3-methyl-benzofuran derivatives serves as a prime example of this principle in action.

Studies on analogs lacking the 3-methyl group often show reduced biological activity. This is attributed to the increased conformational flexibility, which allows the molecule to adopt numerous inactive conformations, reducing the probability of it being in the correct orientation for binding to the target.

Computational Chemistry and Molecular Modeling Approaches for Benzofuran, 2 4 Methoxyphenyl 3 Methyl

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govlibretexts.org These models are built on the principle that the structural or physicochemical properties of a molecule are responsible for its biological effects. youtube.com By developing a mathematical relationship between molecular descriptors (numerical representations of a molecule's properties) and activity, QSAR can predict the potency of new, untested compounds. nih.govlibretexts.org

While specific QSAR models exclusively developed for Benzofuran (B130515), 2-(4-methoxyphenyl)-3-methyl- are not extensively detailed in the literature, studies on broader classes of benzofuran derivatives have demonstrated the utility of this approach. derpharmachemica.commdpi.com These studies typically involve calculating a wide range of molecular descriptors for a set of related benzofuran compounds with known activities.

Commonly Used Molecular Descriptors in QSAR Studies:

| Descriptor Category | Examples | Description |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relate to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. |

Statistical methods like Partial Least Squares (PLS) regression are then employed to build the QSAR model. derpharmachemica.com For instance, a QSAR analysis on arylbenzofuran derivatives identified topological and electronic descriptors as important determinants for their activity as H3-receptor antagonists. derpharmachemica.com Such models can guide the rational design of new derivatives of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- by predicting which structural modifications are likely to enhance a desired biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Benzofuran, 2-(4-methoxyphenyl)-3-methyl-) when bound to a second molecule (a receptor, typically a protein or enzyme). africanjournalofbiomedicalresearch.com This method is crucial in drug discovery for understanding ligand-target interactions at a molecular level and for virtual screening of potential drug candidates. nih.govjapsonline.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

Docking studies on various benzofuran derivatives have successfully identified key interactions that govern their inhibitory activities against specific biological targets. For example, docking analyses of 2-phenyl-benzofuran-3-carboxamide derivatives identified them as potent inhibitors of Staphylococcus aureus Sortase A, revealing hydrogen bond interactions with key residues like Cys184 and Arg197 in the enzyme's binding pocket. nih.gov Similarly, studies on other substituted benzofurans have explored their binding modes with targets like the DNA gyrase of Mycobacterium tuberculosis and the GABAA receptor. japsonline.comasianpubs.org

For Benzofuran, 2-(4-methoxyphenyl)-3-methyl-, a typical molecular docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to systematically explore possible binding poses of the ligand within the receptor's active site. japsonline.comasianpubs.org

Analysis of Results: Analyzing the top-ranked poses based on their docking scores and identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

The insights gained from such simulations can elucidate the mechanism of action and guide modifications to the benzofuran scaffold to improve binding affinity and selectivity for a given target.

Illustrative Docking Results for a Benzofuran Derivative:

| Ligand | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione | GABAA Receptor (4COF) | -3.22 | Not specified |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of molecules from first principles. ekb.eg These methods are used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern molecular reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netresearchgate.net It is often employed to predict the ground-state geometry of a molecule by minimizing its energy. physchemres.orgaip.org For Benzofuran, 2-(4-methoxyphenyl)-3-methyl-, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), can accurately predict geometric parameters. researchgate.netresearchgate.net

These calculations yield precise information on:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the 3D conformation of the molecule, such as the twist between the benzofuran and methoxyphenyl rings.

The optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. physchemres.org Comparing these calculated values with experimental data from techniques like X-ray crystallography, where available, helps validate the computational model. researchgate.net

Typical DFT-Calculated Geometric Parameters for a 2-Phenylbenzofuran (B156813) Core:

| Parameter | Value (Å or °) |

|---|---|

| C-O (furan ring) bond length | ~1.37 Å |

| C=C (furan ring) bond length | ~1.38 Å |

| C-C (phenyl-furan link) bond length | ~1.46 Å |

Note: These are representative values for the related 2-phenylbenzofuran structure as calculated by the GGA-PBE/6-31G(d,p) method and may differ slightly for the title compound. physchemres.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org The energies and spatial distributions of these orbitals are key to understanding the electronic behavior of a molecule. youtube.compku.edu.cn

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. taylorandfrancis.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For Benzofuran, 2-(4-methoxyphenyl)-3-methyl-, DFT calculations can determine the energies of these orbitals. The analysis helps predict which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions during a chemical reaction.

Representative FMO Properties for a Benzofuran Derivative:

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity). |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com The MEP map is color-coded to indicate different potential values, providing a guide to the molecule's reactivity towards charged species. epstem.netnih.gov

The standard color scheme is:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. uni-muenchen.de

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For Benzofuran, 2-(4-methoxyphenyl)-3-methyl-, an MEP map would likely show significant negative potential (red) around the oxygen atoms of the benzofuran ring and the methoxy (B1213986) group due to their high electronegativity and lone pairs. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. epstem.net

Conformational Searching and Energy Minimization

The biological activity and physical properties of a flexible molecule like Benzofuran, 2-(4-methoxyphenyl)-3-methyl- are highly dependent on its three-dimensional conformation. Conformational searching is the computational process of exploring the different spatial arrangements of a molecule that result from rotations around its single bonds. The goal is to identify the set of low-energy, stable conformations.

This process typically involves:

Systematic or Stochastic Search: Rotatable bonds, such as the one connecting the benzofuran and methoxyphenyl rings, are systematically or randomly rotated to generate a large number of different initial conformations.

Energy Minimization: Each generated conformation is then subjected to energy minimization, often using molecular mechanics or quantum chemical methods like DFT. This process adjusts the bond lengths, angles, and dihedral angles to find the nearest local energy minimum on the potential energy surface.

The final output is a collection of stable conformers and their relative energies. The lowest energy conformation, or global minimum, represents the most probable structure of the molecule in a given environment. For 2-phenylbenzofuran derivatives, studies have shown that the molecule tends to adopt a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl ring systems. physchemres.org Understanding the preferred conformation of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- is essential for accurate molecular docking simulations and for interpreting its structure-activity relationships.

Following a comprehensive search of scientific literature and chemical databases, no specific computational studies detailing the molecular interactions and binding affinities for the compound Benzofuran, 2-(4-methoxyphenyl)-3-methyl- were found.

Computational chemistry and molecular modeling are powerful tools used to predict how a molecule might interact with biological targets, such as proteins or enzymes. These methods are frequently applied to classes of compounds known to have biological activity to understand their mechanism of action and to design new, more potent derivatives.

While studies exist for structurally related benzofuran derivatives, the specific substitution pattern of a 4-methoxyphenyl (B3050149) group at the 2-position and a methyl group at the 3-position has not been the subject of dedicated, publicly available molecular modeling research. Such studies would typically involve techniques like:

Molecular Docking: Simulating the preferred orientation of the compound when bound to a specific protein target to predict the strength of the interaction (binding affinity).

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its target protein over time to understand the stability of their interaction and the key forces involved.

Quantitative Structure-Activity Relationship (QSAR): Using the computed properties of a series of related molecules to predict their biological activity.

Without published research, it is not possible to provide detailed findings or data tables on the predicted molecular interactions and binding affinities specifically for Benzofuran, 2-(4-methoxyphenyl)-3-methyl-.

Advanced Applications of Benzofuran, 2 4 Methoxyphenyl 3 Methyl and Analogues in Chemical Science

Applications in Materials Science

The inherent stability and tunable properties of the benzofuran (B130515) core make it an attractive building block for advanced materials. Researchers have investigated its incorporation into polymers and its role in polymerization processes to develop materials with enhanced characteristics.

Polymer Chemistry (as Monomers or Additives for Enhanced Properties)

Benzofuran derivatives are being explored as monomers for the synthesis of novel polymers with tailored properties. The rigid benzofuran unit, when incorporated into a polymer backbone, can enhance thermal stability, mechanical strength, and confer specific optical or electronic functionalities. For instance, polymers containing benzofuran moieties are investigated for applications requiring high-performance materials.

Moreover, benzofuran compounds can be utilized as additives to modify the properties of existing polymers. Their addition can improve characteristics such as UV stability, flame retardancy, or can introduce functionalities like fluorescence for specific applications. The methoxyphenyl group, in particular, can influence the polymer's solubility and compatibility with other materials.

Table 1: Potential Contributions of Benzofuran Moieties to Polymer Properties

| Property Enhancement | Potential Role of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- Moiety |

| Thermal Stability | The rigid, aromatic benzofuran core can increase the degradation temperature of the polymer. |

| Mechanical Strength | Incorporation of the stiff benzofuran unit can lead to polymers with higher tensile strength and modulus. |

| Optical Properties | The chromophoric nature of the benzofuran ring can be harnessed to create polymers with specific light-absorbing or emitting properties. |

| Solubility | The methoxyphenyl and methyl substituents can be tailored to control the solubility of the resulting polymer in various organic solvents. |

Photopolymerization (as Photoinitiators)

For a compound to function as a photoinitiator, it must possess a suitable absorption spectrum that overlaps with the emission spectrum of the light source (e.g., UV or visible light LEDs). Upon light absorption, the molecule should efficiently generate radicals through processes like α-cleavage or hydrogen abstraction. The substituents on the benzofuran ring, such as the methoxyphenyl and methyl groups, can significantly influence the photophysical properties and the efficiency of radical generation.

Optoelectronic Devices (e.g., Electrographic and Electroluminescent Applications)

The conjugated π-system of benzofuran derivatives endows them with interesting electronic and optical properties, making them candidates for use in organic electronic devices. These materials can be designed to transport charge (holes or electrons) and to emit light upon electrical excitation, which are the fundamental processes in organic light-emitting diodes (OLEDs) and other electroluminescent devices.

Table 2: Key Parameters of Benzofuran Analogues for Optoelectronic Applications

| Parameter | Desired Characteristic for Optoelectronic Devices | Influence of Molecular Structure |

| HOMO/LUMO Energy Levels | Tunable to match the work functions of electrodes for efficient charge injection. | Substituents on the benzofuran ring (e.g., methoxyphenyl group) can raise or lower these energy levels. |

| Charge Carrier Mobility | High mobility for efficient transport of charges within the device. | Molecular packing in the solid state, which is influenced by the overall molecular shape and intermolecular interactions. |

| Photoluminescence Quantum Yield | High efficiency of light emission for bright and efficient displays. | The rigidity of the molecular structure and the absence of non-radiative decay pathways. |

Development of Fluorescent Sensors

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in the presence of a specific analyte. This change allows for the detection and quantification of the target substance. Benzofuran derivatives are attractive candidates for the development of fluorescent sensors due to their inherent fluorescence and the ease with which their structure can be modified to include recognition sites for various analytes. beilstein-archives.org

The sensing mechanism of a fluorescent sensor based on a benzofuran scaffold could involve processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The binding of an analyte to a receptor unit attached to the benzofuran fluorophore would modulate one of these processes, leading to a detectable change in the fluorescence signal. The 2-(4-methoxyphenyl)-3-methyl-benzofuran structure could be functionalized to create sensors for metal ions, anions, or biologically relevant molecules.

Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent chemical probes are particularly valuable as they allow for the visualization of biological processes in real-time using techniques like fluorescence microscopy. The benzofuran scaffold, with its favorable photophysical properties and biocompatibility, is a promising core for the design of such probes.

A chemical probe based on Benzofuran, 2-(4-methoxyphenyl)-3-methyl- could be designed to target a specific enzyme or receptor in a cell. Upon binding to its target, the probe might exhibit a change in its fluorescence, indicating the location and activity of the target. Alternatively, the benzofuran moiety could serve as a fluorescent tag, attached to a biologically active molecule to track its distribution and interactions within a living system.

Future Perspectives and Emerging Research Directions for Benzofuran, 2 4 Methoxyphenyl 3 Methyl

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 2-(4-methoxyphenyl)-3-methyl-benzofuran is guided by established structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Modifications to the core structure are crucial for optimizing interactions with biological targets.

Key areas for analogue design include:

Substitution on the Benzofuran (B130515) Ring: Altering substituents on the benzene (B151609) portion of the benzofuran nucleus can significantly impact biological activity. For example, the introduction of methoxy (B1213986) groups has been shown to enhance potency against certain cancer cell lines.

Modification of the 2-Aryl Group: The 4-methoxyphenyl (B3050149) group at the C-2 position is a critical determinant of activity. SAR studies on similar 2-phenylbenzofurans have shown that the number and position of methoxy groups on this phenyl ring heavily influence inhibitory activity and selectivity, for instance, against monoamine oxidase (MAO) enzymes. nih.govunica.it Designing analogues with different substitution patterns (e.g., hydroxyl, halogen, or alkyl groups) on this ring could modulate target binding and specificity.

Variation at the C-3 Position: The methyl group at the C-3 position is another key site for modification. Replacing the methyl group with other alkyl chains, functionalized moieties, or heterocyclic rings could lead to new derivatives with improved or entirely different biological profiles. nih.govnih.gov

The synthesis of these rationally designed analogues leverages the versatility of the benzofuran scaffold, which allows for a high degree of chemical diversity. nih.gov This synthetic tractability is essential for exploring a wide chemical space in the search for new therapeutic agents. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives

| Structural Position | Modification | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| C-2 Phenyl Ring | Position and number of methoxy groups | Influences potency and selectivity for MAO-A vs. MAO-B inhibition. | nih.govunica.it |

| Benzofuran Core | Ester or heterocyclic ring substitutions at C-2 | Found to be crucial for cytotoxic activity against cancer cells. | nih.gov |

| Benzofuran Core | Methoxy group substitutions | Can enhance antiproliferative potency against cancer cell lines. |

| C-3 Position | Introduction of a carbohydrazide (B1668358) moiety | Yielded derivatives with anticancer activity against Erlich ascites carcinoma cells. | nih.gov |

Deeper Elucidation of Molecular Mechanisms of Action in In Vitro Contexts

While various biological activities have been reported for the broader class of benzofuran derivatives, future research will focus on a more precise understanding of the molecular mechanisms of 2-(4-methoxyphenyl)-3-methyl-benzofuran and its next-generation analogues. The benzofuran core is associated with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. researchgate.netnih.govnih.gov

Emerging research directions include:

Anticancer Mechanisms: Benzofuran derivatives have demonstrated potent antiproliferative effects. nih.gov Future studies will aim to identify the specific cellular pathways affected. For instance, some 2-aroylbenzofuran derivatives are known to inhibit tubulin polymerization, arresting cancer cells in the G2-M phase of the cell cycle and inducing apoptosis. nih.gov Investigating whether 2-(4-methoxyphenyl)-3-methyl-benzofuran analogues share this mechanism or interact with other cancer-related targets like protein kinases or the urokinase-type plasminogen activator (uPA) system is a key research avenue. nih.gov

Neuroprotective Pathways: Derivatives of 2-phenylbenzofuran (B156813) have been identified as potent inhibitors of cholinesterases (ChEs) and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Furthermore, certain analogues act as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism and targeted in the treatment of neurodegenerative and psychiatric disorders. nih.govunica.it Deeper in vitro studies are needed to pinpoint the exact binding modes and inhibitory kinetics of new analogues on these neuronal enzymes.

Anti-inflammatory and Antioxidant Effects: The benzofuran scaffold is a known pharmacophore for antioxidant and anti-inflammatory properties. nih.govmdpi.com Research is moving towards quantifying the ability of specific derivatives to reduce intracellular reactive oxygen species (ROS) and modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines. mdpi.com

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of highly substituted benzofurans like 2-(4-methoxyphenyl)-3-methyl-benzofuran is an active area of chemical research. While traditional methods exist, the focus is now on developing more efficient, versatile, and sustainable synthetic routes. acs.orgtus.ac.jp This involves the exploration of novel catalytic systems and reaction pathways that allow for the construction of diverse analogues from readily available starting materials. tus.ac.jp

Recent advancements and future directions in synthesis include:

Transition-Metal Catalysis: Palladium- and copper-based catalysts are widely used for constructing the benzofuran core, often through Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov Future exploration will likely involve optimizing these systems and exploring other transition metals like nickel, rhodium, gold, silver, and ruthenium, which have shown promise in catalyzing benzofuran synthesis under various conditions. acs.orgnih.govorganic-chemistry.org These catalysts enable reactions such as oxidative cyclization and cycloisomerization. organic-chemistry.orgnih.gov

Innovative Rearrangement Reactions: A recently developed technique involves a charge-accelerated sigmatropic rearrangement triggered by the reaction of substituted phenols with alkynyl sulfoxides. tus.ac.jp This method allows for substituent migration, enabling the synthesis of diverse, highly substituted benzofurans that were previously difficult to access. tus.ac.jpquantumzeitgeist.com

Metal-Free Approaches: To improve the sustainability and cost-effectiveness of synthesis, metal-free catalytic systems are being investigated. For example, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an alternative route to 2-arylbenzofurans. organic-chemistry.orgnih.gov

Domino and One-Pot Reactions: Strategies that combine multiple reaction steps into a single operation (domino or one-pot reactions) are highly sought after for improving efficiency. nih.gov For example, protocols have been developed for the one-pot synthesis of 2,3-diarylbenzofurans via N-heterocyclic carbene catalysis. nih.gov

Table 2: Modern Catalytic Systems for Benzofuran Synthesis

| Catalyst Type | Metal(s) | Reaction Type | Reference(s) |

|---|---|---|---|

| Palladium-Based | Palladium (Pd) | Sonogashira Coupling, Intramolecular Heck Reaction, Wacker Reaction | acs.orgnih.govrsc.org |

| Copper-Based | Copper (Cu) | Sonogashira Co-catalyst, Hydration/Annulation | acs.orgnih.govnih.gov |

| Rhodium-Based | Rhodium (Rh) | Relay Catalysis (Arylation/Cyclization) | acs.orgnih.gov |

| Nickel-Based | Nickel (Ni) | Nucleophilic Addition Activation | acs.org |

| Gold/Silver-Based | Gold (Au), Silver (Ag) | Bimetallic Catalysis | acs.orgnih.gov |

| Ruthenium-Based | Ruthenium (Ru) | Cycloisomerization, Ring-Closing Metathesis | organic-chemistry.org |

| Metal-Free | Iodine(III) | Oxidative Cyclization | organic-chemistry.orgnih.gov |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming synthesis. For 2-(4-methoxyphenyl)-3-methyl-benzofuran and its analogues, advanced computational techniques are being integrated to accelerate the design and discovery process.

Key computational approaches include:

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies have been used to understand how 2-phenylbenzofuran derivatives bind to the active sites of MAO-A and MAO-B, highlighting key amino acid residues involved in the interaction and explaining observed inhibitory activities. nih.govunica.it

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of binding stability and conformational changes that are not captured by static docking models.

These predictive models help to prioritize which novel analogues are most likely to succeed, thereby streamlining the synthetic efforts towards candidates with the highest potential.

Potential for Discovery of New Lead Molecules for Diverse Biological Targets

The inherent chemical versatility and broad spectrum of biological activity associated with the benzofuran scaffold make 2-(4-methoxyphenyl)-3-methyl-benzofuran an excellent starting point for the discovery of new lead molecules. researchgate.netnih.govnih.gov Its structure can be systematically modified to target a wide range of diseases.

The potential for new discoveries includes:

Oncology: Given the demonstrated antiproliferative and tubulin-inhibiting properties of related compounds, this scaffold is a promising template for developing novel anticancer agents with potentially lower side effects than conventional chemotherapies. nih.govnih.gov

Neurodegenerative Diseases: The ability of 2-arylbenzofurans to inhibit key enzymes like cholinesterases, BACE1, and MAO makes them attractive candidates for developing multi-target drugs for complex diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Infectious Diseases: Benzofuran derivatives have also shown significant antimicrobial properties, including activity against Mycobacterium tuberculosis. This opens up the possibility of developing new antibiotics from this chemical class to combat drug-resistant pathogens.

Osteoporosis: Recent studies have identified novel benzofuran derivatives that promote osteoblast differentiation, suggesting their potential as orally active osteogenic drugs for treating osteoporosis. researchgate.net

By leveraging rational design, exploring diverse biological targets, and employing modern synthetic and computational tools, the 2-(4-methoxyphenyl)-3-methyl-benzofuran scaffold holds considerable promise for the development of the next generation of therapeutic agents.

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for 2-(4-methoxyphenyl)-3-methylbenzofuran, and how can its purity be verified? A: Common methods include cyclization of O-arylhydroxylamine hydrochlorides with ketones using methanesulfonic acid . Post-synthesis, purity can be confirmed via gas chromatography (GC) coupled with mass spectrometry (MS), referencing NIST spectral libraries for retention indices and fragmentation patterns . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural validation, with emphasis on distinguishing substituent effects (e.g., methoxy vs. methyl groups) .

Structural Determination

Q: How is X-ray crystallography applied to resolve the crystal structure of this compound, and what software is recommended? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . For example, analogous benzofuran derivatives show planar benzofuran cores with substituent-dependent torsion angles, which can be visualized using CCDC deposition tools .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields of 2-(4-methoxyphenyl)-3-methylbenzofuran? A: Systematic variation of catalysts (e.g., Brønsted acids vs. Lewis acids) and solvents (polar aprotic vs. ethers) is critical. Methanesulfonic acid in dichloromethane has shown efficacy in analogous syntheses . Kinetic studies via in situ FTIR or HPLC monitoring can identify rate-limiting steps, while DOE (Design of Experiments) methodologies help isolate optimal parameters .

Data Contradictions in Spectral Analysis

Q: How to address discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)? A: Discrepancies often arise from solvent effects, dynamic conformational changes, or computational model limitations (e.g., DFT functional selection). Cross-validate with solid-state NMR or temperature-dependent studies to isolate environmental influences . For example, methyl group rotation in benzofurans can cause splitting not predicted by static DFT models .

Biological Activity Profiling

Q: What methodologies are used to evaluate in vitro MAO-B inhibitory activity for this compound? A: Recombinant MAO-B enzyme assays with kynuramine as a substrate are standard. IC₅₀ values are determined via fluorescence or spectrophotometric methods . Positive controls (e.g., selegiline) and reversible/irreversible inhibition kinetics (pre-incubation time dependence) must be included. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding modes to the FAD-active site .

Computational Docking Studies

Q: How to design docking experiments to probe interactions between this compound and MAO-B? A: Use crystal structures of MAO-B (PDB: 2V5Z) for rigid or flexible docking. Focus on the hydrophobic "aromatic cage" (residues Tyr398, Tyr435) and hydrogen-bonding with Gln206. Bromine or methyl substitutions at specific positions (e.g., 5 or 7 on benzofuran) enhance selectivity, as shown in analogous derivatives . Free energy perturbation (FEP) calculations refine binding affinity predictions .

Stability Under Experimental Conditions

Q: What precautions are needed to ensure compound stability during in vitro assays? A: Monitor degradation via LC-MS under assay conditions (e.g., pH, temperature). Benzofurans with electron-donating groups (e.g., methoxy) are prone to oxidation; antioxidants (e.g., ascorbic acid) or inert atmospheres (N₂) may stabilize solutions . Accelerated stability studies (40°C/75% RH) over 14 days can predict shelf-life .

Designing Analogues for SAR Studies

Q: What strategies guide the design of analogues to explore structure-activity relationships (SAR)? A: Prioritize substitutions at positions 2 and 3 of the benzofuran core. For MAO-B inhibition, bulky groups (e.g., 4-methoxyphenyl) enhance hydrophobic interactions, while electron-withdrawing groups (e.g., nitro) modulate redox properties . Parallel synthesis via Suzuki-Miyaura coupling enables rapid diversification of aryl substituents .

Case Studies in Pharmacological Profiling

Q: Are there documented case studies on the pharmacological effects of similar benzofurans? A: Yes. For example, 5-nitro-2-(4-methoxyphenyl)benzofuran showed MAO-B IC₅₀ = 140 nM, with reversible inhibition kinetics . Neurotoxicity studies in zebrafish models are recommended for early-stage in vivo validation, as applied to psychoactive benzofuran analogues .

Regulatory and Safety Considerations